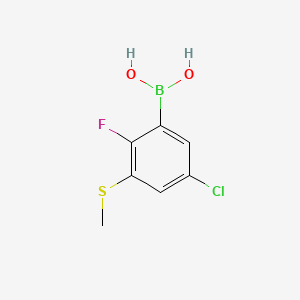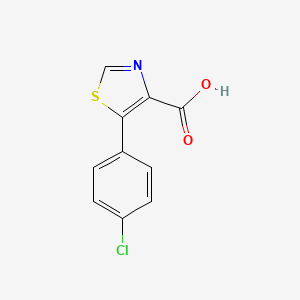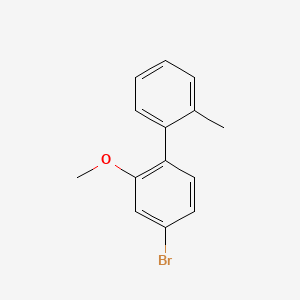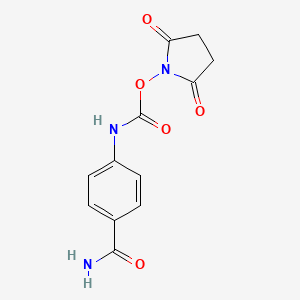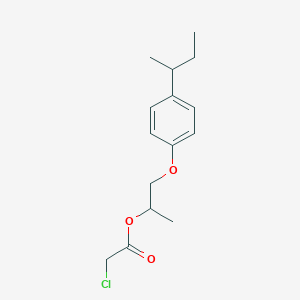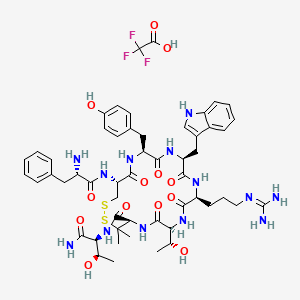
2-ethyl-1H-imidazole;zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1H-imidazole;zinc is a compound that combines the properties of 2-ethyl-1H-imidazole and zinc Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their versatility in various chemical reactions and applications Zinc, a transition metal, is essential for numerous biological processes and is widely used in industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 2-ethyl-1H-imidazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The incorporation of zinc into the compound can be achieved through various methods, including direct reaction with zinc salts or through coordination chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1H-imidazole;zinc has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-ethyl-1H-imidazole;zinc involves its interaction with molecular targets and pathways. In biological systems, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Zinc, as a cofactor, plays a crucial role in stabilizing the structure of enzymes and facilitating catalytic reactions. The combination of these two components can result in unique biological activities and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A basic imidazole compound with similar chemical properties but without the ethyl group.
2-methyl-1H-imidazole: Similar to 2-ethyl-1H-imidazole but with a methyl group instead of an ethyl group.
Zinc-imidazole complexes: Various complexes of zinc with different imidazole derivatives, each with unique properties and applications.
Uniqueness
2-ethyl-1H-imidazole;zinc is unique due to the presence of both the ethyl group and zinc, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8N2Zn |
|---|---|
Molekulargewicht |
161.5 g/mol |
IUPAC-Name |
2-ethyl-1H-imidazole;zinc |
InChI |
InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7); |
InChI-Schlüssel |
OYJNLBAXGKKDOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




